molecular formula C10H10N6O B1486744 5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile CAS No. 1176514-70-7

5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile

Cat. No.: B1486744
CAS No.: 1176514-70-7
M. Wt: 230.23 g/mol
InChI Key: ADLXDOKHORVLBT-UHFFFAOYSA-N
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Description

5-Amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile typically involves the following steps:

  • Condensation Reaction: The initial step involves the condensation of ethyl acetoacetate with hydrazine hydrate to form ethyl 3-amino-2-oxopropionate.

  • Cyclization: The resulting compound undergoes cyclization with ethyl cyanoacetate in the presence of a base (e.g., sodium ethoxide) to form the pyrazole ring.

  • Oxidation: The pyrazole ring is then oxidized using an oxidizing agent (e.g., potassium permanganate) to introduce the keto group at the 6-position.

  • Substitution Reaction: Finally, the compound is subjected to a substitution reaction with ethyl bromoacetate to introduce the ethyl group at the 4-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various alkyl halides, amines, or other nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives.

  • Reduction Products: Hydroxyl derivatives.

  • Substitution Products: Alkylated or amino-substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as a lead compound in drug discovery. It has shown promise in various biological assays, including antimicrobial, antiviral, and anticancer activities.

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They may be used in the development of new drugs for treating various diseases, such as cancer, infections, and inflammatory conditions.

Industry: In the industry, this compound can be used in the production of agrochemicals, such as herbicides and insecticides. Its chemical properties make it suitable for developing new formulations that are effective and environmentally friendly.

Mechanism of Action

The mechanism by which 5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit enzymes involved in disease processes or activate signaling pathways that promote therapeutic effects.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit enzymes such as kinases, proteases, or other enzymes involved in disease progression.

  • Receptor Binding: It may bind to receptors on cell surfaces, leading to the activation or inhibition of signaling pathways.

Comparison with Similar Compounds

  • Pyrazole Derivatives: Other pyrazole derivatives with similar structures and functional groups.

  • Pyrimidine Derivatives: Compounds containing the pyrimidine ring, such as cytarabine and thymine.

Uniqueness: 5-Amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile stands out due to its unique combination of functional groups and its potential applications in various fields. Its versatility and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O/c1-2-7-3-8(17)15-10(14-7)16-9(12)6(4-11)5-13-16/h3,5H,2,12H2,1H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLXDOKHORVLBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile
Reactant of Route 3
5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile
Reactant of Route 4
5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile
Reactant of Route 5
5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile
Reactant of Route 6
5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile

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